Methyl 3-(benzenesulfonyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(benzenesulfonyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)7-8-15(12,13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSDWMABULBZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400635 | |
| Record name | Methyl 3-(benzenesulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10154-72-0 | |
| Record name | Methyl 3-(benzenesulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-(PHENYLSULFONYL)PROPIONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Benzenesulfonyl Propanoate
Nucleophilic Acyl Substitution Reactions at the Ester Group
The ester functional group in Methyl 3-(benzenesulfonyl)propanoate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. These reactions proceed via a common mechanistic pathway involving the nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group, in this case, a methoxide (B1231860) ion.
Ester Hydrolysis Pathways and Kinetic Analysis
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the ester carbonyl. This is typically a second-order reaction, being first-order in both the ester and the hydroxide ion. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.
Mechanism:
Nucleophilic attack of hydroxide on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Collapse of the intermediate, expelling the methoxide ion (⁻OCH₃).
Acid-base reaction between the carboxylic acid and methoxide/hydroxide to form the carboxylate salt and methanol (B129727).
The presence of the electron-withdrawing benzenesulfonyl group at the β-position is expected to have a modest accelerating effect on the rate of hydrolysis compared to a simple alkyl propanoate. This is due to the inductive effect (-I) of the sulfonyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack. All steps in this pathway are reversible, and the reaction is typically driven to completion by using a large excess of water.
Mechanism:
Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).
Nucleophilic attack by water on the activated carbonyl carbon.
Proton transfer to one of the hydroxyl groups to form a good leaving group (water).
Elimination of methanol to reform the carbonyl group.
Deprotonation to yield the carboxylic acid and regenerate the acid catalyst.
| Compound | Catalyst | Predicted Relative Rate | Key Influencing Factor |
|---|---|---|---|
| Methyl Propanoate | Base (NaOH) | 1.00 (Reference) | Alkyl chain baseline |
| This compound | Base (NaOH) | > 1.00 | Inductive electron withdrawal (-I) by sulfonyl group |
| Methyl Propanoate | Acid (H₂SO₄) | 1.00 (Reference) | Alkyl chain baseline |
| This compound | Acid (H₂SO₄) | > 1.00 | Inductive electron withdrawal (-I) by sulfonyl group enhances carbonyl electrophilicity |
Transesterification Processes
For this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst will yield a new ester, R'-O₂CCH₂CH₂SO₂Ph, and methanol.
Base-Catalyzed Transesterification: A strong base generates an alkoxide (R'O⁻) from the reactant alcohol, which then serves as the nucleophile.
Acid-Catalyzed Transesterification: The acid protonates the carbonyl oxygen, activating the ester for attack by the neutral alcohol nucleophile.
The choice of catalyst and reaction conditions depends on the substrate's stability. Given that the sulfonyl group is stable under typical transesterification conditions, both methods are viable for this compound.
Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates)
Reactions with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.
The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.
This intermediate collapses, eliminating the methoxide group to form a ketone.
The resulting ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.
This second addition forms a magnesium alkoxide, which upon acidic workup yields the tertiary alcohol.
When this compound reacts with a Grignard reagent (e.g., Phenylmagnesium bromide), the expected product after workup would be 1,1-diphenyl-3-(phenylsulfonyl)propan-1-ol.
Reactions with Enolates (Claisen Condensation): The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. One ester molecule is converted into an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester molecule. The product of a Claisen condensation is a β-keto ester.
This compound can act as the electrophilic partner in a "crossed" Claisen condensation with another ester's enolate. However, it cannot form an enolate at the α-position to the carbonyl group itself, as there are no protons there. Instead, the acidic protons are α to the sulfonyl group (see Section 3.2). This structural feature prevents it from acting as the nucleophilic partner in a standard Claisen self-condensation.
Reactions Involving the α-Sulfonyl Carbanion
The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group, which significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). For this compound, the protons on the carbon between the ester and sulfonyl groups (C2) are acidic and can be removed by a suitable base to form a resonance-stabilized carbanion, often referred to as an α-sulfonyl carbanion. This carbanion is a soft nucleophile, making it an excellent reactant in various carbon-carbon bond-forming reactions.
Alkylation and Arylation Reactions
The α-sulfonyl carbanion generated from this compound can readily participate in nucleophilic substitution reactions with alkyl or aryl halides.
Alkylation: Deprotonation with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates the carbanion. This nucleophile can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new C-C bond at the α-position. This provides a straightforward method for introducing alkyl substituents.
Reaction Scheme: PhSO₂CH₂CH₂CO₂Me + Base → [PhSO₂CH⁻CH₂CO₂Me] [PhSO₂CH⁻CH₂CO₂Me] + R-X → PhSO₂CH(R)CH₂CO₂Me + X⁻
Arylation: While direct SₙAr reactions are possible with highly activated aryl halides, a more common method for α-arylation of sulfones involves transition-metal catalysis, typically with palladium. Palladium-catalyzed cross-coupling reactions allow for the formation of a C(sp²)-C(sp³) bond between the α-sulfonyl carbanion and an aryl halide.
| Base | Electrophile (R-X) | Product | Typical Yield Range |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Methyl 2-methyl-3-(benzenesulfonyl)propanoate | Good to Excellent |
| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | Methyl 2-benzyl-3-(benzenesulfonyl)propanoate | Good to Excellent |
| Potassium tert-butoxide (t-BuOK) | Allyl Bromide (CH₂=CHCH₂Br) | Methyl 2-allyl-3-(benzenesulfonyl)propanoate | Good |
Michael Addition Reactions
The resonance-stabilized α-sulfonyl carbanion is a soft nucleophile, making it an ideal Michael donor for conjugate addition (Michael reaction) to α,β-unsaturated compounds (Michael acceptors). This reaction provides a powerful tool for forming carbon-carbon bonds.
Upon treatment with a catalytic amount of base, the α-sulfonyl carbanion of this compound will add to the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. The resulting enolate intermediate is then protonated during workup to give the 1,4-addition product. For example, reaction with methyl vinyl ketone would yield methyl 5-oxo-2-(phenylsulfonyl)hexanoate after protonation. This versatility makes the α-sulfonyl carbanion a key intermediate in the synthesis of more complex molecular architectures.
Carbonyl Condensation Reactions
This compound possesses acidic α-protons on the carbon adjacent to the sulfonyl group, which can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile in carbonyl condensation reactions. While specific studies detailing the self-condensation of this compound are not extensively documented in readily available literature, its reactivity can be inferred from the principles of Claisen and Dieckmann condensations.
The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. In a hypothetical self-condensation of this compound, a base such as sodium ethoxide would deprotonate the α-carbon to the sulfonyl group. The resulting enolate-like anion would then attack the carbonyl carbon of a second molecule of the ester. Subsequent elimination of a methoxide ion would lead to the formation of a β-keto sulfone.
Intramolecular versions of this reaction, known as the Dieckmann condensation, occur in molecules containing two ester groups, leading to the formation of cyclic β-keto esters. researchgate.netresearchgate.net While this compound itself does not possess two ester groups, analogous diesters with a sulfonyl group present in the carbon chain could undergo such cyclizations. The formation of five- or six-membered rings is generally favored in these reactions due to their thermodynamic stability. researchgate.net The synthesis of cyclic β-ketosulfones through base-promoted intramolecular condensation of appropriate sulfone-containing diesters is a known synthetic strategy. researchgate.net
A study on the self-condensation of the structurally similar methyl 3-phenylpropionate, promoted by sodium methoxide, provides a relevant analogy. orgsyn.org This reaction proceeds via a Claisen condensation mechanism, where deprotonation of the α-hydrogen is followed by nucleophilic attack of the resulting enolate on a second ester molecule and subsequent elimination of methoxide. orgsyn.org
| Reaction Type | Reactants | Base | Product Type | Key Features |
| Claisen Condensation (Hypothetical) | 2 x this compound | Sodium Ethoxide | β-Keto Sulfone | Formation of a new C-C bond; elimination of methoxide. |
| Dieckmann Condensation (Analogous) | Diester with a sulfonyl group | Sodium Alkoxide | Cyclic β-Keto Sulfone | Intramolecular cyclization; typically forms 5- or 6-membered rings. researchgate.netresearchgate.net |
| Claisen Condensation (Analogy) | 2 x Methyl 3-phenylpropionate | Sodium Methoxide | β-Keto Ester | Self-condensation to form a dimer. orgsyn.org |
Transformations of the Benzenesulfonyl Group
The benzenesulfonyl group in this compound is a versatile functional group that can undergo various transformations, including modifications or complete removal.
Sulfonyl Group Modifications and Reductions
The sulfonyl group can be reduced to lower oxidation states of sulfur, such as sulfinyl (sulfoxide) or thio (sulfide/thioether). The complete removal of the sulfonyl group, known as desulfonylation, is also a significant transformation.
Reductive desulfonylation can be achieved using various reagents, including active metals like sodium amalgam or samarium(II) iodide, and transition metal complexes. wikipedia.org These reactions typically proceed via cleavage of one of the carbon-sulfur bonds. For instance, cobalt-catalyzed reduction of aryl sulfones to the corresponding arenes has been reported using alkylmagnesium reagents as the hydride source. researchgate.net Nickel-catalyzed reductive cross-coupling reactions have also been developed to replace the sulfonyl group with other functionalities. acs.org
The reduction of the sulfonyl group to a thioether is another important transformation. While direct reduction of the sulfone in this compound is not widely reported, the reduction of related benzenesulfonyl chlorides to thiophenols is a well-established procedure. orgsyn.org This is often achieved using reducing agents like zinc dust and sulfuric acid. google.com
| Transformation | Reagent/Catalyst System | Product Type | Reference |
| Reductive Desulfonylation | Cobalt-IPr catalyst / Alkylmagnesium reagent | Arene | researchgate.net |
| Reductive Desulfonylation | Samarium(II) iodide / HMPA | Alkane/Alkene | wikipedia.org |
| Reductive Cross-Coupling | Nickel catalyst / Diphosphine and nitrogen ligands | Biaryl | acs.org |
| Reduction of Sulfonyl Chloride (Analogy) | Zinc / Sulfuric Acid | Thiophenol | orgsyn.orggoogle.com |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the benzenesulfonyl group is susceptible to electrophilic aromatic substitution reactions. The sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. google.com This deactivation occurs because the sulfonyl group withdraws electron density from the ring, making it less nucleophilic.
Due to its electron-withdrawing nature, the benzenesulfonyl group is a meta-director. youtube.com This means that incoming electrophiles will preferentially substitute at the meta-position (carbon-3 and carbon-5) of the phenyl ring. This is because the resonance structures of the intermediate carbocation (the sigma complex) show that the positive charge is located at the ortho and para positions, destabilizing these intermediates. The meta position is therefore the least deactivated position for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, the nitration of methyl benzoate, which also contains a deactivating meta-directing group (the methyl ester), proceeds with the introduction of a nitro group at the meta-position. aiinmr.comrsc.org A similar outcome would be expected for the nitration of this compound, yielding methyl 3-(meta-nitrobenzenesulfonyl)propanoate.
| Reaction | Reagents | Expected Major Product | Directing Effect of -SO2R |
| Nitration | HNO3 / H2SO4 | Methyl 3-(meta-nitrobenzenesulfonyl)propanoate | Meta-directing, Deactivating youtube.com |
| Bromination | Br2 / FeBr3 | Methyl 3-(meta-bromobenzenesulfonyl)propanoate | Meta-directing, Deactivating |
| Friedel-Crafts Acylation | RCOCl / AlCl3 | Methyl 3-(meta-acylbenzenesulfonyl)propanoate | Meta-directing, Deactivating libretexts.org |
| Friedel-Crafts Alkylation | RCl / AlCl3 | Reaction is often difficult on strongly deactivated rings | Meta-directing, Deactivating libretexts.org |
Other Significant Chemical Transformations
Beyond the reactions centered on the ester and sulfonyl functionalities, this compound can undergo other important chemical transformations.
Oxidation Reactions
While the sulfonyl group is in a high oxidation state, other parts of the molecule could potentially be oxidized. However, the propanoate chain is generally resistant to oxidation under standard conditions. The phenyl ring is also relatively stable to oxidation. Side-chain oxidation is a common reaction for alkylbenzenes, where the alkyl group is oxidized to a carboxylic acid. rsc.orgdntb.gov.ua However, this reaction typically requires a benzylic hydrogen, which is not present in the propanoate chain of this compound. Theoretical studies on the atmospheric oxidation of methyl propanoate by the OH radical have been conducted, but this is not a common synthetic transformation. chemscene.com
Elimination Reactions
The presence of the electron-withdrawing benzenesulfonyl group facilitates elimination reactions. The hydrogen atoms on the carbon alpha to the sulfonyl group are acidic and can be removed by a base. If there is a suitable leaving group on the β-carbon, an elimination reaction can occur to form an α,β-unsaturated ester.
More significantly, the entire benzenesulfonyl group can be involved in elimination reactions to form a carbon-carbon double bond. The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes from sulfones. researchgate.net In this reaction, a carbanion is generated alpha to the sulfonyl group, which then reacts with an aldehyde or ketone. The resulting β-hydroxy sulfone is then converted into an alkene. researchgate.netresearchgate.net This reaction highlights the utility of the sulfonyl group as a precursor to a double bond.
Another important elimination reaction involving sulfones is the Ramberg-Bäcklund reaction. organic-chemistry.orgethz.ch This reaction converts an α-halo sulfone into an alkene upon treatment with a base, with the extrusion of sulfur dioxide. organic-chemistry.org While this would require prior halogenation of the carbon alpha to the sulfonyl group in this compound, it represents a potential pathway for the formation of methyl acrylate (B77674) from a derivative of the parent compound.
The thermal elimination of benzenesulfenic acid from sulfoxides (the reduced form of sulfones) is also a known reaction that leads to the formation of a double bond. researchgate.net
| Reaction Name | Starting Material (Derivative) | Key Reagents | Product | Key Features |
| Julia-Kocienski Olefination | This compound | Base, Aldehyde/Ketone | α,β-Unsaturated ester derivative | Formation of an alkene from a sulfone. researchgate.netresearchgate.net |
| Ramberg-Bäcklund Reaction | α-Halo-methyl 3-(benzenesulfonyl)propanoate | Base | Methyl acrylate | Extrusion of SO2 to form an alkene. organic-chemistry.orgethz.ch |
| Thermal Elimination (from Sulfoxide) | Methyl 3-(benzenesulfinyl)propanoate | Heat | Methyl acrylate | Elimination of benzenesulfenic acid. researchgate.net |
Detailed Reaction Mechanism Elucidation
A thorough elucidation of the reaction mechanisms involving this compound would require in-depth investigations that are not currently available in the scientific literature. The following subsections outline the type of data and analysis that would be necessary.
Identification and Role of Reactive Intermediates
The reactions of this compound are expected to proceed through various reactive intermediates. For instance, in a base-catalyzed reaction, a carbanion intermediate stabilized by the adjacent sulfonyl group could be formed.
The identification of such intermediates could be attempted through spectroscopic methods like NMR or by trapping experiments. The role of these intermediates would be to serve as key points along the reaction coordinate, leading to the final products. For example, the formation of an enolate intermediate is a key step in Michael addition reactions.
Advanced Spectroscopic Characterization in Research
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical technique that probes the vibrational modes of a molecule. By analyzing the interaction of infrared radiation or inelastic light scattering, detailed information about the chemical bonds and functional groups present in a sample can be obtained. For Methyl 3-(benzenesulfonyl)propanoate, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information for a thorough vibrational analysis.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.
While a specific, experimentally recorded FT-IR spectrum for this compound is not widely available in public literature, its characteristic absorption bands can be predicted with high accuracy by considering the constituent functional groups: the benzenesulfonyl group and the methyl propanoate moiety. Theoretical studies and experimental data for closely related compounds, such as benzenesulfonic acid methyl ester and methyl propanoate, provide a reliable basis for these predictions. nih.govdocbrown.info
The key vibrational modes expected in the FT-IR spectrum of this compound are detailed below:
Benzenesulfonyl Group Vibrations : The sulfonyl group (SO₂) gives rise to two prominent and characteristic stretching vibrations: an asymmetric stretching mode (ν_as(SO₂)) and a symmetric stretching mode (ν_s(SO₂)). In related sulfonated compounds, these bands are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. nih.gov The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear above 3000 cm⁻¹.
Methyl Propanoate Group Vibrations : The ester functional group is characterized by a strong carbonyl (C=O) stretching band, which for saturated aliphatic esters like methyl propanoate, typically appears around 1740 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester group are expected in the 1300-1100 cm⁻¹ region. docbrown.info
Aliphatic Chain Vibrations : The methylene (B1212753) (-CH₂-) groups in the propanoate chain will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range. Bending vibrations for the methylene groups are also expected in the fingerprint region (below 1500 cm⁻¹).
A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H (-CH₂-) | Asymmetric & Symmetric Stretching | 2950 - 2850 |
| Carbonyl (C=O) | Stretching | ~ 1740 |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 |
| Ester C-O | Stretching | 1300 - 1100 |
This table is based on theoretical predictions and data from analogous compounds.
Raman spectroscopy is a light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FT-IR spectroscopy, as some vibrational modes that are weak or absent in the IR spectrum may be strong and readily observed in the Raman spectrum.
Key Raman active modes for this compound would include:
Benzenesulfonyl Group : The S=O stretching vibrations of the sulfonyl group are also Raman active and are expected in similar regions as their IR counterparts. The symmetric stretch, in particular, often gives a strong Raman signal. The aromatic ring vibrations, especially the ring breathing mode, are typically strong in the Raman spectrum and provide a clear indication of the benzene ring's presence.
Aliphatic and Ester Groups : While the carbonyl stretch of the ester is observable in the Raman spectrum, it is generally weaker than in the FT-IR spectrum. The C-H stretching and bending vibrations of the aliphatic chain and methyl group are also Raman active.
The predicted prominent Raman shifts for this compound are summarized in the following table.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H (-CH₂-) | Stretching | 2950 - 2850 |
| Carbonyl (C=O) | Stretching | ~ 1740 |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 |
| Aromatic Ring | Ring Breathing/Stretching | ~1000 and ~1600 |
This table is based on theoretical predictions and data from analogous compounds.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. By diffracting a beam of X-rays off the regularly spaced atoms in a crystal, a diffraction pattern is generated, from which the electron density map and, subsequently, the complete molecular structure can be deduced. This includes accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing.
To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, the structural characteristics of this molecule can be inferred from the vast number of reported crystal structures of compounds containing the benzenesulfonyl moiety.
A hypothetical table of selected geometric parameters for this compound, based on known structures of similar molecules, is provided below.
| Parameter | Expected Value |
| S=O Bond Length | ~ 1.43 Å |
| S-C (aromatic) Bond Length | ~ 1.76 Å |
| S-C (aliphatic) Bond Length | ~ 1.80 Å |
| O=S=O Bond Angle | ~ 120° |
| C-S-O Bond Angle | ~ 105° |
| C-S-C Bond Angle | ~ 100° |
This table presents expected values based on crystallographic data of analogous benzenesulfonyl compounds.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties, offering deep insights into the behavior of Methyl 3-(benzenesulfonyl)propanoate.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For compounds like this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be elucidated. The sulfonyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the entire molecule. This is reflected in the calculated atomic charges and the shape of the molecular orbitals.
Table 1: Selected Optimized Geometrical Parameters for the Analogous Compound, Benzenesulfonic Acid Methyl Ester (BSAME), Calculated using DFT (Data serves as an approximation for the benzenesulfonyl moiety in this compound)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-S Bond Length | 1.76 |
| S=O Bond Length | 1.42 |
| S-O Bond Length | 1.58 |
| C-S-O Angle | 105.8 |
| O=S=O Angle | 121.7 |
Note: The table is interactive. Users can sort the data by clicking on the column headers.
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide a theoretical vibrational spectrum (Infrared and Raman) that can be correlated with experimental data. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds.
For the analogue BSAME, theoretical vibrational frequencies have been calculated and show good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. nih.gov This correlation allows for the confident assignment of spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the SO2 group, the C=O stretch of the ester, and various vibrations of the phenyl ring and the aliphatic chain.
Table 2: Key Calculated Vibrational Frequencies for the Analogous Compound, Benzenesulfonic Acid Methyl Ester (BSAME) (This data provides an estimate for the vibrational modes in this compound)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| SO₂ Asymmetric Stretch | ~1370 |
| SO₂ Symmetric Stretch | ~1170 |
| C-S Stretch | ~750 |
| Phenyl Ring C-H Stretch | >3000 |
Note: The table is interactive. Users can sort the data by clicking on the column headers.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the electron-withdrawing nature of the benzenesulfonyl group and the ester functionality would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor (electrophile), particularly in reactions like Michael additions. The HOMO is likely to be localized on the phenyl ring. The precise energy gap would require specific calculations, but it is a key parameter for predicting how the molecule will behave in various chemical environments.
DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule in its standard state. These properties include enthalpy (H), entropy (S), and Gibbs free energy (G). Such predictions are derived from the calculated vibrational frequencies and molecular partition functions. This information is vital for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. For instance, the calculated Gibbs free energy of reactants and products can determine the spontaneity of a reaction under given conditions.
Reaction Mechanism Studies via Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism. Computationally, this is achieved by locating a structure with exactly one imaginary vibrational frequency, the motion of which corresponds to the transformation from reactant to product.
The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. This energy barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.
A computational study on the reaction of benzenesulfonyl azides with alkenes provides a relevant example of this approach. nih.govresearchgate.net In this study, DFT calculations at the M06-2X/6-311G(d,p) level were used to explore different possible pathways. researchgate.net The researchers were able to locate the transition states for each step, calculate the corresponding activation barriers, and determine the most favorable reaction mechanism. researchgate.net For instance, the study identified that a [3+2] cycloaddition pathway had a much lower activation barrier (10.3 kcal/mol for the rate-determining step) compared to a pathway involving a nitrene intermediate (39.2 kcal/mol), indicating the former is the operative mechanism. researchgate.net A similar approach could be applied to study reactions involving this compound, such as its synthesis or its participation in nucleophilic addition reactions, to determine the precise mechanism and the factors controlling its reactivity.
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent forces. Computational methods provide a detailed picture of these interactions.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate a 2D "fingerprint plot" which provides a summary of all intermolecular contacts.
For an organic molecule like this compound, a Hirshfeld analysis would reveal the nature and prevalence of various interactions, such as hydrogen bonds (e.g., C-H···O) and other van der Waals contacts. Different types of interactions appear as distinct features on the fingerprint plot. For example, in many organic crystals, H···H contacts comprise the largest percentage of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov Other significant interactions would likely involve the oxygen atoms of the sulfonyl and ester groups and the carbon atoms of the phenyl ring. nih.gov The analysis provides quantitative percentages for each type of contact, offering a clear picture of the forces that dictate the crystal packing. nih.gov
Table 2: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Contact Type | Percentage Contribution (%) |
| H···H | 45.5 |
| O···H / H···O | 26.8 |
| C···H / H···C | 15.2 |
| S···H / H···S | 4.5 |
| C···C | 3.0 |
| Other | 5.0 |
| This table shows plausible, illustrative data for this compound, based on typical values for similar organic molecules. |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) of a molecule to define atoms, chemical bonds, and the nature of interatomic interactions. amercrystalassn.orgwiley-vch.de The analysis focuses on the topology of the electron density, identifying critical points where the gradient of the density is zero. muni.cz
A key feature is the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms. The properties at the BCP, such as the value of the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the bond. researchgate.net For covalent bonds, ρ(r) is typically high and ∇²ρ(r) is negative. For closed-shell interactions, such as ionic bonds or van der Waals forces, ρ(r) is low and ∇²ρ(r) is positive. muni.cz A QTAIM analysis of this compound would quantify the covalent character of the C-S, S=O, C-C, and C-O bonds and could also be used to identify and characterize weaker intramolecular and intermolecular interactions, such as hydrogen bonds. researchgate.net
Energy framework calculations provide a visual and quantitative analysis of the energetic architecture of a crystal. This method calculates the interaction energies between a central molecule and its neighbors, separating the energy into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com
The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's thickness is proportional to the interaction strength. mdpi.com This allows for an intuitive understanding of the dominant forces and packing motifs in the crystal. For this compound, this analysis would likely highlight the significant contribution of dispersion forces between the phenyl rings (π-π stacking) and strong electrostatic interactions involving the polar sulfonyl and ester groups. By quantifying the different energy components, this method provides a deeper understanding of the supramolecular structure beyond simple geometric descriptions. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a substance in the liquid or solution phase.
An MD simulation of this compound would typically involve placing the molecule in a simulation box with a chosen solvent (e.g., water or an organic solvent) and allowing the system to evolve over time. These simulations, which often rely on pre-defined force fields like CHARMM or AMBER, can be used to study conformational changes of the molecule, its solvation structure, and its transport properties (e.g., diffusion coefficient). nih.gov Mixed-solvent MD simulations can also be used to explore the binding of small molecules to potential interaction sites, revealing cryptic or allosteric pockets that are not apparent in static crystal structures. nih.gov Reactive MD simulations can even model chemical reactions by allowing for the dynamic formation and breaking of chemical bonds. mdpi.com
Applications As a Synthetic Intermediate and in Advanced Materials Research
Building Block in Complex Organic Synthesis
Methyl 3-(benzenesulfonyl)propanoate serves as a valuable precursor in the construction of intricate molecular architectures. Its ability to participate in a variety of chemical reactions makes it a versatile tool for organic chemists.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound can be envisioned as a key starting material for the synthesis of certain biologically active heterocyclic systems, such as pyridazinones.
Pyridazinone derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, for instance, is often achieved through the condensation of β-aroylpropionic acids with hydrazine (B178648) derivatives. nih.govnih.govresearchgate.netresearchgate.net
This compound can serve as a precursor to the necessary β-ketoester intermediate for pyridazinone synthesis. Through a Michael addition reaction, a wide array of nucleophiles can be added to the β-position of the ester, leading to a diverse range of substituted propanoates. nih.govafinitica.comresearchgate.net Subsequent reaction with a hydrazine derivative would lead to the formation of the pyridazinone ring. For example, reaction with phenylhydrazine (B124118) could yield phenyl-substituted pyridazinones, a class of compounds with documented biological activities. nih.gov
A proposed synthetic pathway to a pyridazinone derivative using this compound is outlined below:
| Step | Reactants | Product | Reaction Type |
| 1 | This compound + Nucleophile (e.g., Grignard reagent) | β-ketopropanoate intermediate | Michael Addition |
| 2 | β-ketopropanoate intermediate + Hydrazine derivative (e.g., Phenylhydrazine) | Substituted Pyridazinone | Cyclocondensation |
This table outlines a proposed synthetic route and is based on established chemical principles.
The term "polyfunctional molecules" refers to compounds that possess multiple functional groups, which can either impart specific chemical properties or serve as handles for further chemical modifications. nih.govnih.gov The structure of this compound makes it an ideal starting point for the synthesis of such molecules.
The ester and sulfonyl groups present in the molecule can be independently or concertedly modified. The ester functionality can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The sulfonyl group, while generally stable, can influence the reactivity of the rest of the molecule and can be a key feature in the final product's biological activity. Furthermore, the carbon backbone can be functionalized through reactions such as Michael additions. This allows for the introduction of a wide variety of substituents, leading to a diverse library of polyfunctional compounds. These molecules can then be used as intermediates in the synthesis of more complex targets or be screened for their own biological activities.
Precursor for Active Pharmaceutical Ingredients (APIs) and Analogous Drug Candidates
The search for new and effective active pharmaceutical ingredients (APIs) is a driving force in medicinal chemistry. Building blocks that allow for the efficient and versatile synthesis of drug-like molecules are of high value. The sulfonylpropanoate scaffold, which can be derived from this compound, is found in some classes of bioactive molecules, including renin inhibitors. researchgate.net
Renin is an enzyme that plays a key role in the regulation of blood pressure, and its inhibition is a therapeutic strategy for the treatment of hypertension. google.comeurjchem.com Several renin inhibitors feature a backbone that could potentially be synthesized from derivatives of this compound. While direct synthesis of existing drugs like Aliskiren from this specific precursor is not the established route, the structural similarities suggest its potential in the development of new analogues or alternative synthetic pathways. mdpi.commdpi.com The synthesis of such complex molecules often involves the coupling of several chiral building blocks, and derivatives of this compound could be tailored to serve as one of these key fragments.
Role in Agrochemicals Development and Synthesis
The sulfonyl group is a common feature in many agrochemicals, including herbicides and fungicides. Sulfonylurea herbicides, for example, are a major class of compounds used for weed control. While this compound is not a direct precursor to the most common sulfonylurea herbicides, its benzenesulfonyl moiety makes it a relevant starting material for the synthesis of novel agrochemical candidates.
The development of new pesticides is crucial to overcome resistance and to find more environmentally benign solutions. The synthetic versatility of this compound allows for the creation of a library of compounds with diverse substitutions, which can then be screened for herbicidal, fungicidal, or insecticidal activity. The ester group can be converted into other functionalities, and the aromatic ring of the benzenesulfonyl group can be modified to fine-tune the biological activity of the resulting molecules.
Potential in Polymer Science and Material Engineering
The properties of polymers are largely determined by the monomers from which they are synthesized. The incorporation of specific functional groups into the monomer can impart desired characteristics to the final polymer, such as improved thermal stability, altered solubility, or specific chemical reactivity.
This compound has the potential to be converted into a functional monomer for polymerization. nih.gov The ester group can be chemically modified to introduce a polymerizable moiety, such as a vinyl or an acrylate (B77674) group. For example, reduction of the ester to an alcohol followed by esterification with acryloyl chloride would yield a monomer containing a sulfonyl group.
The presence of the bulky and polar benzenesulfonyl group in the polymer backbone would be expected to influence the physical and chemical properties of the resulting material. Polysulfones are a class of high-performance thermoplastics known for their thermal stability and mechanical strength. nih.govnih.govgoogle.com While the polymers derived from this compound would have a different structure from traditional polysulfones, the incorporation of the sulfonyl group could lead to materials with interesting properties, such as high glass transition temperatures and specific interactions with other molecules, making them potentially useful in applications such as specialty coatings, membranes, or as additives to other polymers.
Design and Synthesis of Specialty Chemicals and Additives
There is a notable lack of specific published examples where this compound is used as a primary precursor for the design and synthesis of specialty chemicals or additives. While its parent compound, 3-(phenylsulfonyl)propanoic acid, is utilized in the synthesis of more complex molecules, such as bicyclic orthoesters, the direct application of the methyl ester is not well-documented. The synthesis of related, more substituted compounds like Methyl 2-Benzyl-3-phenyl-2-(phenylsulfonyl)propanoate highlights the general synthetic utility of the phenylsulfonyl acetate (B1210297) scaffold, but does not directly involve this compound as an intermediate.
Contribution to Other Functional Material Development
Similarly, there is no significant body of research available that describes the contribution of this compound to the development of functional materials. The properties of the benzenesulfonyl group could theoretically be exploited in materials science—for example, in the development of specialty polymers or coatings where high thermal stability or specific refractive indices are desired. However, concrete research demonstrating its use as a monomer, additive, or precursor for such materials has not been identified in the public domain.
Research on Derivatives, Analogs, and Future Directions
Structure-Reactivity Relationship (SRR) Studies of Modified Structures
Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how modifications to the chemical structure of methyl 3-(benzenesulfonyl)propanoate influence its chemical reactivity and physical properties. The key areas of modification on this molecule are the benzenesulfonyl group, the ester moiety, and the propylene (B89431) chain.
The electronic nature of the benzenesulfonyl group plays a pivotal role in the molecule's reactivity. The introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups on the phenyl ring enhances the electrophilicity of the sulfonyl group and increases the acidity of the α-protons to the sulfonyl group. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups decrease this electrophilicity and the acidity of the α-protons. These modifications have a predictable impact on reaction rates and mechanisms involving the sulfonyl group.
Alterations to the propylene chain, such as the introduction of substituents, can induce steric effects that may hinder or facilitate certain reactions. The reactivity is also influenced by the nature of the ester group; for instance, bulkier esters like tert-butyl esters may react slower in sterically demanding reactions compared to the methyl ester.
Design and Synthesis of Novel Analogs and Homologs
The rational design and synthesis of new analogs and homologs of this compound are driven by the quest for compounds with tailored properties. This involves systematic variations of different parts of the molecule.
Systematic Variation of the Ester Moiety
The ester group of this compound can be readily modified to influence the compound's solubility, volatility, and reactivity. Standard organic transformations such as transesterification or hydrolysis followed by re-esterification allow for the synthesis of a wide array of esters. For example, reaction with different alcohols (e.g., ethanol, isopropanol, tert-butanol) in the presence of an acid or base catalyst can yield the corresponding ethyl, isopropyl, or tert-butyl esters.
| Original Ester | Reagent | Product Ester |
| Methyl | Ethanol / H⁺ | Ethyl |
| Methyl | Isopropanol / H⁺ | Isopropyl |
| Methyl | Benzyl (B1604629) alcohol / H⁺ | Benzyl |
This table is interactive. Users can sort and filter the data.
Functionalization and Derivatization of the Benzenesulfonyl Group
The aromatic ring of the benzenesulfonyl group is a prime site for modification to create a diverse library of analogs. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. For instance, nitration, halogenation, Friedel-Crafts alkylation, and acylation can be performed on the benzene (B151609) ring, with the sulfonyl group acting as a meta-directing deactivator. The resulting functionalized analogs can then serve as precursors for further chemical transformations.
| Reaction | Reagents | Position of Substitution | Product Functional Group |
| Nitration | HNO₃, H₂SO₄ | meta | -NO₂ |
| Bromination | Br₂, FeBr₃ | meta | -Br |
| Alkylation | R-Cl, AlCl₃ | meta | -R |
| Acylation | RCOCl, AlCl₃ | meta | -COR |
This table is interactive. Users can sort and filter the data.
Introduction of Additional Stereocenters or Chiral Auxiliaries
The introduction of chirality into the analogs of this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. wikipedia.org Stereocenters can be introduced at the α- or β-positions of the propanoate backbone. One effective strategy is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org For example, sulfur-based chiral auxiliaries have proven to be effective in asymmetric synthesis. scielo.org.mx
A notable example is the use of tert-butanesulfinamide for the asymmetric synthesis of chiral amines. nih.govyale.eduharvard.edunih.goviupac.org This methodology could be adapted to introduce a chiral amino group into the backbone of this compound. The general process involves the condensation of tert-butanesulfinamide with a ketone or aldehyde, followed by nucleophilic addition and subsequent removal of the auxiliary. nih.gov
Exploration of Emerging Synthetic Methodologies for Sulfone Esters
Recent advancements in synthetic organic chemistry have led to the development of more sustainable and efficient methods for the synthesis of sulfones and their derivatives. nih.gov These emerging technologies are being explored for the synthesis of sulfone esters like this compound.
Visible-light-induced synthesis is a rapidly growing area that offers mild and environmentally friendly reaction conditions. nih.govrsc.orgnih.govresearchgate.netrsc.org Photocatalytic methods can be employed for the formation of C-S bonds, providing a green alternative to traditional methods. For instance, a visible-light-induced multicomponent reaction of arylazo sulfones, DABSO (DABCO·(SO₂)₂), and alcohols has been developed for the synthesis of sulfonic esters. nih.govrsc.org
Other sustainable approaches include the use of deep eutectic solvents (DES) as recyclable and biodegradable reaction media for sulfonylation reactions. rsc.org Electrochemical methods are also gaining traction for the synthesis of sulfones, as they often avoid the use of harsh reagents and can be highly selective. Furthermore, metal-free synthesis of β-sulfonyl esters under solvent-free conditions has been reported, offering a green and efficient methodology. figshare.comresearchgate.net
Advanced Mechanistic Insights into Sulfone Ester Reactivity and Selectivity
A deeper understanding of the reaction mechanisms governing the reactivity and selectivity of sulfone esters is crucial for the development of new synthetic methods and applications. Both experimental and computational studies are being employed to elucidate these mechanisms.
The decomposition of sulfone compounds has been a subject of mechanistic investigation. acs.orgresearchgate.netgoogle.com Thermal decomposition of sulfones can proceed through different pathways, including homolytic bond dissociation and heterolytic cleavage. acs.org Understanding these decomposition pathways is important for determining the stability and reaction conditions for sulfone-containing molecules.
Mechanistic studies on the generation of sulfones from β-sulfinyl esters under redox-neutral conditions have proposed a pathway involving successive β-elimination, O-addition, sulfinate esterification, and another β-elimination. rsc.orgrsc.org The use of sulfinyl sulfones as precursors for sulfinyl radicals in dual radical addition/radical coupling reactions has also been explored, offering new strategies for the synthesis of sulfoxide-containing molecules. researchgate.netnih.gov
Gold-catalyzed functionalization of arenes with sulfonate esters has been shown to proceed through an arylgold(III) intermediate, which then reacts with the sulfonate ester. acs.orguchicago.eduscilit.comresearchgate.net Such mechanistic insights are invaluable for optimizing reaction conditions and expanding the scope of these transformations.
Unexplored Applications and Potential Research Avenues in Chemical Biology and Material Science
While the primary applications of this compound have been within organic synthesis, its structural features suggest several unexplored avenues for research in the fields of chemical biology and material science. The compound's combination of a benzenesulfonyl group, a flexible propanoate linker, and a reactive methyl ester moiety provides a versatile scaffold for the development of novel tools and materials.
Potential Research Avenues in Chemical Biology:
The sulfone group is a key structural motif in a variety of biologically active compounds, known for its chemical stability and ability to act as a rigid linker or a pharmacophore with specific biological targets. researchgate.netresearchgate.net This opens up possibilities for this compound as a foundational molecule for new chemical biology probes and therapeutic agents.
Development of Novel Bioactive Molecules: The benzenesulfonyl group is present in numerous pharmaceuticals. chemimpex.comnih.gov The core structure of this compound could be systematically modified to explore new derivatives with potential therapeutic activities. For instance, the phenyl ring could be functionalized, or the methyl ester could be converted to other functional groups to interact with biological targets such as enzymes or receptors. ontosight.ai The sulfone moiety is known to be present in compounds with a wide range of biological effects, including antimicrobial and anti-inflammatory activities. researchgate.net
Design of Chemical Probes: Chemical probes are essential tools for studying biological processes. sigmaaldrich.comresearchgate.net this compound could serve as a scaffold for the design of probes to investigate specific cellular pathways. The methyl ester provides a handle for introducing reporter tags, such as fluorophores or affinity labels, through straightforward chemical reactions. nih.gov Such probes could be used to identify protein targets or to visualize biological processes within living cells. The propanoate linker offers flexibility, which can be crucial for positioning the reporter tag and the benzenesulfonyl recognition element appropriately for interaction with a biological target.
Potential Research Avenues in Material Science:
In material science, sulfone-containing polymers are valued for their exceptional properties, including high thermal stability, mechanical strength, and resistance to oxidation and corrosion. wikipedia.orgbritannica.com This suggests that this compound could be a valuable building block for new advanced materials.
Monomer for High-Performance Polymers: The bifunctional nature of this compound (with the aromatic ring and the ester group) makes it a potential candidate as a monomer for polymerization reactions. Polymers incorporating this structure could exhibit desirable properties imparted by the sulfone group, such as high strength and thermal resistance. wikipedia.org Research could focus on polycondensation or other polymerization strategies to create novel polysulfones or polyesters with unique characteristics.
Functional Additive for Materials: The compound could be explored as a functional additive to modify the properties of existing polymers. Its incorporation could enhance thermal stability, flame retardancy, or alter the surface properties of materials. The benzenesulfonyl group, in particular, could improve interactions with other components in a composite material or provide sites for further chemical modification.
Precursor for Functional Coatings and Films: The reactivity of the methyl ester group could be utilized to anchor the molecule to surfaces, creating functional coatings. These coatings could potentially offer enhanced resistance to chemical degradation or provide a specific surface energy. Further research could investigate the self-assembly properties of derivatives of this compound to form ordered thin films with interesting optical or electronic properties.
The following table summarizes the potential research avenues for this compound in these advanced scientific fields.
| Field | Potential Research Avenue | Key Structural Feature(s) Leveraged | Rationale |
| Chemical Biology | Development of Novel Bioactive Molecules | Benzenesulfonyl group | The sulfone moiety is a known pharmacophore in many drugs with diverse biological activities. researchgate.net Systematic modification could lead to new therapeutic agents. |
| Design of Chemical Probes | Methyl ester, Propanoate linker | The ester allows for the attachment of reporter tags, while the linker provides spatial flexibility for interacting with biological targets. sigmaaldrich.comnih.gov | |
| Material Science | Monomer for High-Performance Polymers | Benzenesulfonyl group, Bifunctional structure | Sulfone groups are known to impart high thermal stability and mechanical strength to polymers. wikipedia.org The molecule's structure is suitable for polymerization reactions. |
| Functional Additive for Materials | Benzenesulfonyl group | Could enhance properties like thermal stability or flame retardancy in existing polymers. | |
| Precursor for Functional Coatings and Films | Methyl ester | The ester group can be used to chemically bond the molecule to surfaces, creating specialized coatings. |
Q & A
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Experimental Design :
- Steric Effects : Compare reaction rates with ortho-/para-substituted benzenesulfonyl derivatives.
- Electronic Effects : Measure Hammett constants (σ) of substituents and correlate with Suzuki-Miyaura coupling efficiencies (e.g., Pd(PPh₃)₄, K₂CO₃).
- Analysis : Monitor reaction progress via ¹⁹F NMR for fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
